molecular formula C13H13NO4S B12571235 2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester CAS No. 190272-22-1

2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester

Katalognummer: B12571235
CAS-Nummer: 190272-22-1
Molekulargewicht: 279.31 g/mol
InChI-Schlüssel: PWYKLTQHUFTDQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester is a chemical compound with a complex structure that includes a benzothiazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2H-1,4-Benzothiazine-2-acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization or chromatography may also be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzothiazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-3-thioxo-, methyl ester
  • 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid

Uniqueness

2H-1,4-Benzothiazine-2-acetic acid, 3-(methoxycarbonyl)-, methyl ester is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it distinct from other benzothiazine derivatives, which may have different substituents and therefore different properties and applications.

Eigenschaften

CAS-Nummer

190272-22-1

Molekularformel

C13H13NO4S

Molekulargewicht

279.31 g/mol

IUPAC-Name

methyl 2-(2-methoxy-2-oxoethyl)-2H-1,4-benzothiazine-3-carboxylate

InChI

InChI=1S/C13H13NO4S/c1-17-11(15)7-10-12(13(16)18-2)14-8-5-3-4-6-9(8)19-10/h3-6,10H,7H2,1-2H3

InChI-Schlüssel

PWYKLTQHUFTDQU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1C(=NC2=CC=CC=C2S1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.